molecular formula C8H11ClO B8140186 Cyclohexylideneacetyl chloride CAS No. 80385-43-9

Cyclohexylideneacetyl chloride

Cat. No. B8140186
CAS RN: 80385-43-9
M. Wt: 158.62 g/mol
InChI Key: POFHGVAOSUKEPE-UHFFFAOYSA-N
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Description

Cyclohexylideneacetyl chloride is a useful research compound. Its molecular formula is C8H11ClO and its molecular weight is 158.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexylideneacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexylideneacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cycloheximide, related to Cyclohexylideneacetyl chloride, disrupts cellular metabolism in various plants, affecting chloride and oxygen uptake, but this effect is not observed in Euglena gracilis (Kirk, 1970).

  • Cyclohexyl acetate, synthesized with stannous chloride, achieves a 97% purity and rate of esterification, showing promise for industrial production (Zhu De, 2001).

  • Sodium chloride, used in organic chemistry experiments for processes like preparing cyclohexene, improves yield and shortens release time (Huang De-n, 2013).

  • Chloride efflux activation in cells, potentially through interaction with CFTR protein, has been observed with compounds like 8-Cyclopentyl-1,3-dipropylxanthine (CPX) and 1,3-Diallyl-8-cyclohexylxanthine (DAX), offering potential therapeutic uses in cystic fibrosis treatment (Arispe et al., 1998).

  • ClC-2 channels might provide an alternative pathway for chloride conduction in cystic fibrosis airway cells, suggesting potential pharmacological options to increase chloride conductance in CF patients (Schwiebert et al., 1998).

  • Chromyl chloride oxidizes cyclohexane, producing chlorocyclohexane and adipic acid, with potential applications in organic synthesis (Cook & Mayer, 1994).

  • Cyclohexanone has been assessed for its toxic potential, indicating its safety at certain doses (Greener et al., 1982).

  • Microsized graphite sensors have been used for potentiometric determination of cyclobenzaprine hydrochloride, showing efficacy in various applications (Ramadan et al., 2011).

properties

IUPAC Name

2-cyclohexylideneacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFHGVAOSUKEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506755
Record name Cyclohexylideneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylideneacetyl chloride

CAS RN

80385-43-9
Record name Cyclohexylideneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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